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molecular formula C3H5ClN4 B1280919 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole CAS No. 55408-14-5

5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole

Cat. No. B1280919
M. Wt: 132.55 g/mol
InChI Key: YGFXNNJIVZUYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08604038B2

Procedure details

To 5-(chloromethyl)-2-methyl-2H-tetrazole (136.8 mg, 1.032 mmol), was added methylamine (4.00 mL of 2M solution in THF, 8.00 mmol). This was stirred for 16 hours at 45° C. A white precipitate formed in the reaction and it was allowed to continue stirring for another 24 hours at room temperature before being concentrated in vacuo and successively azeotroped with THF, triethylamine, methanol, and then DCM. 1H NMR (600 MHz, CDCl3) δ 2.23 (s, 3H), 3.80 (s, 2H), 4.29 (s, 3H).
Quantity
136.8 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[N:4]=[N:5][N:6]([CH3:8])[N:7]=1.[CH3:9][NH2:10]>>[CH3:9][NH:10][CH2:2][C:3]1[N:4]=[N:5][N:6]([CH3:8])[N:7]=1

Inputs

Step One
Name
Quantity
136.8 mg
Type
reactant
Smiles
ClCC=1N=NN(N1)C
Name
Quantity
4 mL
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
This was stirred for 16 hours at 45° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white precipitate formed in the reaction and it
STIRRING
Type
STIRRING
Details
to continue stirring for another 24 hours at room temperature
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
successively azeotroped with THF, triethylamine, methanol

Outcomes

Product
Details
Reaction Time
16 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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